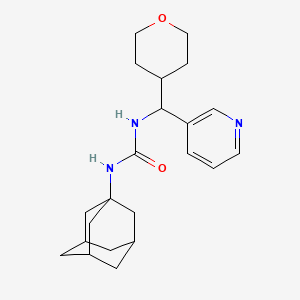
1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis typically begins with adamantane as the starting material, followed by functionalization to introduce the urea moiety through a series of well-defined steps:
Activation of the adamantane ring to introduce an amine group.
Formation of the pyridinylmethyl intermediate via nucleophilic substitution or other appropriate synthetic methods.
Coupling with the tetrahydropyran derivative.
Final urea formation through a condensation reaction between the amine and a suitable isocyanate derivative.
Industrial Production Methods: : Industrial scale production would necessitate optimization of the above steps to enhance yield and purity:
Use of robust catalysts and controlled reaction environments.
Employment of continuous flow reactors for improved scalability.
Rigorous purification processes like recrystallization or chromatography.
化学反应分析
Types of Reactions: : 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea can undergo several types of chemical reactions:
Oxidation: : Oxidative conditions can modify the pyridine ring or the tetrahydropyran group, potentially forming ketones or aldehydes.
Reduction: : The pyridine ring can be selectively reduced to form piperidine derivatives under hydrogenation conditions.
Substitution: : Nucleophilic and electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: : Hydrogen (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).
Substitution: : Halogenating agents, organometallic reagents.
Major Products Formed
From oxidation: ketones, aldehydes.
From reduction: piperidine derivatives.
From substitution: various functionalized derivatives based on the reagents used.
科学研究应用
This compound has found several applications across different fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules due to its stable and rigid structure.
Medicine: : Investigated for its therapeutic potential, particularly in the design of novel pharmaceuticals targeting specific molecular pathways.
Industry: : Its unique structure could be exploited in the development of new materials or catalysts.
作用机制
The compound exerts its effects by interacting with various molecular targets, often involving:
Molecular Targets: : Receptors, enzymes, and proteins where the adamantane structure provides stability and the pyridine and tetrahydropyran groups enhance binding affinity.
Pathways Involved: : Potential involvement in signal transduction pathways, enzymatic inhibition, or modulation of receptor activity.
相似化合物的比较
Comparison: : Compared to other adamantane derivatives, 1-((3s,5s,7s)-adamantan-1-yl)-3-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)urea stands out due to the incorporation of a pyridine ring and a tetrahydropyran group, which provide unique chemical properties and potential biological activities.
List of Similar Compounds
1-Adamantyl-urea.
1-(Adamantan-1-yl)-3-(pyridin-3-yl)urea.
1-(Adamantan-1-yl)-3-(tetrahydro-2H-pyran-4-yl)urea.
This detailed overview should offer a comprehensive understanding of this compound, from its synthesis to its applications and beyond. Any specific angles you want to dive deeper into?
属性
IUPAC Name |
1-(1-adamantyl)-3-[oxan-4-yl(pyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2/c26-21(25-22-11-15-8-16(12-22)10-17(9-15)13-22)24-20(18-3-6-27-7-4-18)19-2-1-5-23-14-19/h1-2,5,14-18,20H,3-4,6-13H2,(H2,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJCDNMNLUZVLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)NC34CC5CC(C3)CC(C5)C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














